3,4-Dimethylpentanal

Description

Structure

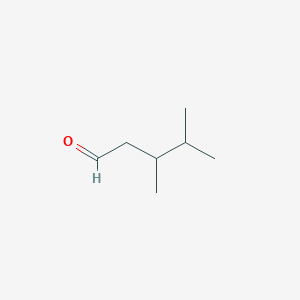

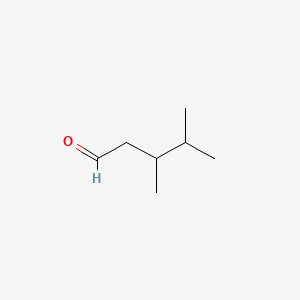

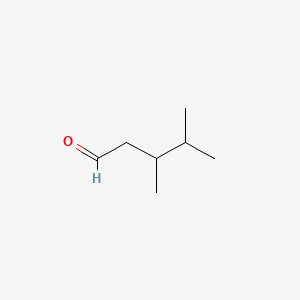

2D Structure

3D Structure

Properties

CAS No. |

19353-21-0 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

3,4-dimethylpentanal |

InChI |

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3 |

InChI Key |

SZBNDYYJXRXQHA-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)CC=O |

Canonical SMILES |

CC(C)C(C)CC=O |

Other CAS No. |

19353-21-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylpentanal, a branched-chain aliphatic aldehyde, serves as a key intermediate in various organic syntheses. Its chemical structure, characterized by a terminal aldehyde group and methyl substitutions at the 3 and 4 positions, imparts specific reactivity and physical properties that are of interest in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-carbon pentanal chain with two methyl group substituents.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3,4-Dimethylvaleraldehyde[1] |

| CAS Number | 19353-21-0[1] |

| Molecular Formula | C₇H₁₄O[1][2] |

| SMILES | CC(C)C(C)CC=O[1][3] |

| InChI Key | SZBNDYYJXRXQHA-UHFFFAOYSA-N[1] |

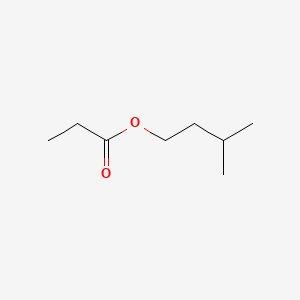

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents and environments.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 134.5 °C at 760 mmHg | [4] |

| Density | 0.803 g/cm³ | [4] |

| Flash Point | 33.4 °C | [4] |

| Vapor Pressure | 8.08 mmHg at 25 °C | [4] |

| Melting Point | Not available | |

| Water Solubility | Limited (predicted) | [5] |

| LogP | 1.87 | [4] |

Synthesis and Reactivity

Synthesis

Experimental Workflow: General Oxidation of a Primary Alcohol to an Aldehyde

Caption: General experimental workflow for aldehyde synthesis.

Detailed Methodologies (General Protocols):

1. Swern Oxidation:

-

Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (or another hindered base), and a chlorinated solvent (e.g., dichloromethane).

-

Procedure:

-

A solution of DMSO in dichloromethane is added to a solution of oxalyl chloride in dichloromethane at a low temperature (typically -78 °C) under an inert atmosphere.

-

The primary alcohol (3,4-dimethylpentan-1-ol) dissolved in dichloromethane is then added dropwise to the activated DMSO solution.

-

After a short stirring period, triethylamine is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature, followed by an aqueous work-up.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation.

-

2. Dess-Martin Periodinane (DMP) Oxidation:

-

Reagents: Dess-Martin periodinane, and a chlorinated solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of the primary alcohol (3,4-dimethylpentan-1-ol) in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The resulting crude aldehyde is purified by distillation or column chromatography.

-

Reactivity

The chemical reactivity of this compound is dominated by its aldehyde functional group. It can undergo a variety of reactions typical for aldehydes, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3,4-dimethylpentanoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.

-

Reduction: The aldehyde group can be reduced to a primary alcohol (3,4-dimethylpentan-1-ol) using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For example, it reacts with Grignard reagents to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Aldol Condensation: Can undergo self-condensation or crossed-aldol condensation in the presence of an acid or base catalyst.

Logical Relationship: Key Reactions of this compound

Caption: Key chemical transformations of this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Aldehydic Proton (-CHO): A triplet around δ 9.5-9.8 ppm, with a small coupling constant (J ≈ 2-3 Hz) due to coupling with the adjacent CH₂ group.

-

Methylene Protons (-CH₂-CHO): A multiplet (likely a triplet of doublets) in the region of δ 2.2-2.5 ppm.

-

Methine Protons (-CH-): Multiplets in the upfield region, likely between δ 1.5-2.0 ppm.

-

Methyl Protons (-CH₃): Doublets and potentially singlets in the range of δ 0.8-1.2 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-CHO): A signal in the downfield region, typically around δ 200-205 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 10-50 ppm).

Expected IR Spectral Features:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.

Expected Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 114.

-

Major Fragments: Loss of alkyl groups, particularly the isopropyl group (m/z = 71) and fragments resulting from cleavage adjacent to the carbonyl group.

Safety and Handling

This compound is a flammable liquid and vapor. It is also expected to be a skin and eye irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined structural and physicochemical properties. While specific experimental protocols and spectral data are not widely published, its synthesis and reactivity can be reliably predicted based on established chemical principles for aliphatic aldehydes. This guide provides a foundational understanding for researchers and professionals working with this compound, and it is recommended to perform analytical characterization to confirm the identity and purity of synthesized this compound.

References

An In-depth Technical Guide to 3,4-Dimethylpentanal

This guide provides a comprehensive overview of 3,4-Dimethylpentanal, including its chemical nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical information.

Nomenclature and Synonyms

The compound with the chemical formula C7H14O is systematically named in accordance with IUPAC nomenclature.[1][2][3][4][5]

-

IUPAC Name : this compound[1]

-

Synonyms : A variety of synonyms are used to identify this compound, including 3,4-Dimethylvaleraldehyde, EINECS 242-983-0, and Pentanal, 3,4-dimethyl-.[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C7H14O | [1][2][3][4][5] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Boiling Point | 134.5°C at 760 mmHg | [2] |

| Density | 0.803 g/cm³ | [2] |

| Flash Point | 33.4°C | [2] |

| Vapor Pressure | 8.08 mmHg at 25°C | [2] |

| CAS Number | 19353-21-0 | [1][2] |

| Canonical SMILES | CC(C)C(C)CC=O | [1][2] |

| InChIKey | SZBNDYYJXRXQHA-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. The following sections describe key reactions involving this compound.

One documented synthetic route to this compound involves the isomerization of (E)-3,4-dimethylpent-2-en-1-ol.[2]

-

Reaction : Isomerization of (E)-3,4-dimethylpent-2-en-1-ol to this compound.

-

Reagents and Conditions : The reaction is carried out using (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a catalyst and hydrogen gas in a tetrahydrofuran solvent. The reaction proceeds at 23°C for 30 minutes.[2]

-

Yield : This method has a reported reference yield of 69.0%.[2]

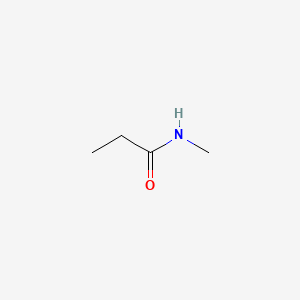

The aldehyde functional group of this compound can be readily reduced to a primary alcohol.

-

Reaction : Reduction of this compound to 3,4-dimethylpentanol.

-

Reagent : Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation.[6]

-

Mechanism : NaBH₄ reduces the aldehyde group (-CHO) to a primary alcohol (-CH₂OH).[6] In this reaction, the carbonyl carbon of the aldehyde gains a hydrogen atom, resulting in the formation of a hydroxyl group (-OH).[6]

Visualizations

The following diagrams illustrate the chemical structure and a key reaction of this compound.

Caption: Chemical structure of this compound.

Caption: Reduction of this compound to 3,4-Dimethylpentanol.

References

3,4-Dimethylvaleraldehyde CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of 3,4-Dimethylvaleraldehyde, also known as 3,4-dimethylpentanal. The document summarizes its fundamental chemical properties and provides generalized experimental frameworks relevant to its synthesis and analysis. Due to the limited availability of specific biological data for this compound in peer-reviewed literature, this guide also presents general metabolic pathways and analytical workflows applicable to aldehydes as a class.

Core Chemical Identifiers

The fundamental identifiers for 3,4-Dimethylvaleraldehyde are detailed below.

| Identifier | Value |

| CAS Number | 19353-21-0[1][2][3][4] |

| Molecular Formula | C7H14O[1][2][3] |

| IUPAC Name | This compound[5] |

| Synonyms | 3,4-Dimethylvaleraldehyde, 3,4-dimethyl-pentanal |

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dimethylvaleraldehyde is presented in the following table.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [2] |

| Boiling Point | 134.5°C at 760 mmHg | [4] |

| Density | 0.803 g/cm³ | [4] |

| Flash Point | 33.4°C | [4] |

| Vapor Pressure | 8.08 mmHg at 25°C | [4] |

General Experimental Protocols

The following sections outline generalized experimental protocols that can serve as a starting point for the synthesis and analysis of 3,4-Dimethylvaleraldehyde. These are illustrative and would require optimization for specific experimental contexts.

Example Synthetic Protocol: Aldehyde Synthesis via Oxidation of a Primary Alcohol

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde, a common route for synthesizing compounds like 3,4-Dimethylvaleraldehyde. The corresponding primary alcohol for 3,4-Dimethylvaleraldehyde would be 3,4-dimethylpentan-1-ol.

Materials:

-

3,4-dimethylpentan-1-ol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (anhydrous)

-

Silica gel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,4-dimethylpentan-1-ol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridinium chlorochromate (PCC) to the solution in a single portion.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-Dimethylvaleraldehyde.

-

Purify the crude product by distillation or column chromatography as needed.

General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the qualitative and quantitative analysis of a volatile aldehyde like 3,4-Dimethylvaleraldehyde.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

-

Sample of 3,4-Dimethylvaleraldehyde

-

Suitable solvent (e.g., dichloromethane or hexane)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 3,4-Dimethylvaleraldehyde sample in a suitable volatile solvent.

-

GC-MS Method Setup:

-

Injector Temperature: Set to a temperature appropriate for the volatilization of the analyte without degradation (e.g., 250°C).

-

Oven Temperature Program: An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at a rate of 10°C/min, and hold for 2 minutes. This program would need to be optimized.

-

Carrier Gas Flow: Set a constant flow rate for the helium carrier gas.

-

Mass Spectrometer Parameters: Set the MS to scan a mass range appropriate for the analyte and potential fragments (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 3,4-Dimethylvaleraldehyde. The retention time can be used for identification, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern. For quantitative analysis, a calibration curve would be prepared using standards of known concentration.

Potential Metabolic Pathway and Analytical Workflow

While specific signaling pathways for 3,4-Dimethylvaleraldehyde are not documented, a generalized metabolic pathway for aldehydes and a logical workflow for its analysis are depicted below using the DOT language.

Caption: General metabolic routes for aldehydes including oxidation, reduction, and conjugation.

Caption: A typical workflow for the chemical analysis of an aldehyde from sample collection to reporting.

Conclusion

3,4-Dimethylvaleraldehyde is a simple aldehyde with well-defined chemical and physical properties. However, there is a notable lack of specific in-depth technical data, detailed experimental protocols for biological applications, and documented signaling pathways in the publicly available scientific literature. The information and protocols provided in this guide are based on general chemical principles and methodologies for aldehydes and should be adapted and validated for specific research needs. Further investigation is required to elucidate the potential biological roles and mechanisms of action of this particular compound.

References

Physical properties of 3,4-Dimethylpentanal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physical properties of 3,4-Dimethylpentanal (CAS No. 19353-21-0), a branched-chain aldehyde. The data presented herein is critical for professionals engaged in chemical synthesis, formulation development, and materials science, where precise physical characteristics are essential for experimental design and process optimization.

Core Physical Properties

The boiling point and density are fundamental physical constants that dictate the behavior of a substance under various conditions. For this compound, these properties are well-defined.

| Physical Property | Value | Conditions |

| Boiling Point | 134.5°C | At 760 mmHg |

| Density | 0.803 g/cm³ | Not Specified |

Table 1: Key Physical Properties of this compound.[1]

Experimental Considerations

The determination of boiling point and density for a chemical compound like this compound typically involves standardized experimental protocols.

Boiling Point Determination: The boiling point of 134.5°C at standard atmospheric pressure (760 mmHg) is likely determined through distillation.[1] This method involves heating the liquid in a distillation apparatus equipped with a thermometer to measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, resulting in vigorous boiling. Accurate pressure measurement is crucial as boiling point is pressure-dependent.

Density Measurement: The density value of 0.803 g/cm³ is typically determined using a pycnometer or a digital density meter.[1] These instruments allow for a precise measurement of the mass of a known volume of the substance at a specific temperature. While the temperature for this reported density is not specified, such measurements are commonly performed at a standard temperature, such as 20°C or 25°C.

Logical Relationship of Properties

The following diagram illustrates the direct association between the chemical entity, this compound, and its experimentally determined physical properties.

Figure 1: Relationship between this compound and its physical properties.

References

Spectroscopic Profile of 3,4-Dimethylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethylpentanal, a branched-chain aldehyde of interest in various chemical and pharmaceutical research areas. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside predicted and known fragmentation patterns from Mass Spectrometry (MS). The information is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this compound, the data presented for NMR and IR spectroscopy are based on established chemical shift and absorption frequency principles, as well as data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet | 1H | H-1 (Aldehyde) |

| ~2.4 | Multiplet | 2H | H-2 |

| ~1.9 | Multiplet | 1H | H-3 |

| ~1.6 | Multiplet | 1H | H-4 |

| ~0.9 | Doublet | 3H | C-3 Methyl |

| ~0.85 | Doublet | 6H | C-4 Isopropyl |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~203 | C-1 (C=O) |

| ~52 | C-2 |

| ~45 | C-3 |

| ~30 | C-4 |

| ~20 | C-4 Isopropyl (CH₃)₂ |

| ~16 | C-3 Methyl (CH₃) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

Table 4: Mass Spectrometry Data for this compound

The molecular weight of this compound (C₇H₁₄O) is 114.19 g/mol .[1] The exact mass is 114.1045.[1][2]

| m/z | Predicted Adduct/Fragment |

| 115.1117 | [M+H]⁺[3] |

| 114.1045 | M⁺ (Molecular Ion)[1][3] |

| 99 | [M-CH₃]⁺ |

| 85 | [M-C₂H₅]⁺ |

| 71 | [M-C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.

-

Upon entering the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing the removal of an electron to form a molecular ion (M⁺).

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Spectral Analysis of 3,4-Dimethylpentanal: A Technical Guide to ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dimethylpentanal. The document details predicted and experimental spectral data, outlines comprehensive experimental protocols for data acquisition, and illustrates the structural relationships through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Introduction to NMR-based Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound (C₇H₁₄O), ¹H and ¹³C NMR spectroscopy offer a complete picture of its carbon-hydrogen framework.

This compound, a branched-chain aldehyde, presents a unique spectral fingerprint due to its stereocenter at the C3 and C4 positions. The analysis of its NMR spectra allows for the unambiguous assignment of each proton and carbon atom, confirming the molecular structure and providing insights into its conformational dynamics.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established chemical shift principles and spin-spin coupling patterns. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The protons on the aliphatic chain will appear at higher field, with their chemical shifts and multiplicities determined by their proximity to the carbonyl group and neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CHO) | 9.6 - 9.8 | Triplet (t) | ~2-3 |

| H2 (CH₂) | 2.2 - 2.4 | Multiplet (m) | - |

| H3 (CH) | 1.8 - 2.0 | Multiplet (m) | - |

| H4 (CH) | 1.5 - 1.7 | Multiplet (m) | - |

| H5 (CH₃) | 0.9 - 1.1 | Doublet (d) | ~6-7 |

| H6 (CH₃) | 0.8 - 1.0 | Doublet (d) | ~6-7 |

| H7 (CH₃) | 0.8 - 1.0 | Doublet (d) | ~6-7 |

Note: Predicted values are based on empirical data for similar functional groups and structural motifs.

Experimental ¹³C NMR Spectral Data

The experimental ¹³C NMR spectrum for this compound has been reported in the Human Metabolome Database (HMDB). The carbonyl carbon is significantly deshielded and appears at a low field, while the aliphatic carbons resonate at higher fields.

Table 2: Experimental ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CHO) | 205.5 |

| C2 (CH₂) | 51.8 |

| C3 (CH) | 42.5 |

| C4 (CH) | 33.1 |

| C5 (CH₃) | 20.3 |

| C6 (CH₃) | 18.9 |

| C7 (CH₃) | 15.6 |

Data obtained from the Human Metabolome Database (HMDB0031206) in CDCl₃ at 25.16 MHz.[1]

Experimental Protocols

The following sections detail the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection : A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Reference Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration : Filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS) : 8 to 16 scans are typically sufficient for a moderately concentrated sample.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Acquisition Time (AQ) : 2-4 seconds.

-

Spectral Width (SW) : A range of 0-12 ppm is generally adequate for most organic molecules.

-

Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay (D1) : 2-5 seconds.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Spectral Width (SW) : A range of 0-220 ppm is standard for most organic compounds.

-

Temperature : 298 K (25 °C).

Data Processing and Analysis

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing : The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Peak Picking and Assignment : The chemical shift of each peak is determined, and the signals are assigned to the corresponding nuclei in the molecule based on chemical shifts, multiplicities, and coupling constants.

Visualization of Structural Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between the structure of this compound and its expected NMR signals.

Caption: Workflow for NMR spectral analysis of this compound.

Caption: Correlation of structure to expected ¹H NMR signals.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 3,4-dimethylpentanal. The content herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the fragmentation pathways and the resulting mass spectrum.

Molecular Structure and Ionization

This compound (C7H14O) possesses a molecular weight of 114.19 g/mol .[1][2] Upon introduction into a mass spectrometer, particularly under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+), which is a radical cation with a mass-to-charge ratio (m/z) of 114.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by established principles of mass spectrometry for aliphatic aldehydes and branched hydrocarbons. The primary fragmentation mechanisms include α-cleavage, inductive cleavage, and rearrangements such as the McLafferty rearrangement.[3]

α-Cleavage

α-cleavage is a characteristic fragmentation pathway for carbonyl compounds where the bond between the carbonyl carbon and an adjacent carbon is homolytically cleaved.[3][4] For this compound, two primary α-cleavage pathways are possible:

-

Loss of a hydrogen radical (•H): Cleavage of the C-H bond on the carbonyl carbon results in the formation of a stable acylium ion at m/z 113 ([M-1]+). This is a common fragmentation for aldehydes.[4][5]

-

Loss of an isobutyl radical (•CH(CH3)CH2CH3): Cleavage of the C-C bond between the carbonyl group and the rest of the carbon chain leads to the formation of an acylium ion at m/z 29 ([CHO]+) and an isobutyl radical. While the m/z 29 peak is expected, it is not unique to aldehydes.[4]

Inductive Cleavage

Inductive cleavage involves the heterolytic cleavage of a bond, often driven by the electron-withdrawing nature of the carbonyl group, resulting in the formation of a carbocation.[3] In the case of this compound, the cleavage of the C-C bond alpha to the carbonyl group can lead to the formation of a resonance-stabilized secondary carbocation.

-

Formation of an isobutyl cation: Cleavage of the bond between C2 and C3 can result in the formation of a secondary carbocation at m/z 57 ([C4H9]+). This fragment is expected to be prominent due to the stability of the secondary carbocation.

McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds possessing a γ-hydrogen.[3][4][6] This intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen is followed by the cleavage of the β-bond. In this compound, a γ-hydrogen is available on the methyl group at the C4 position. This rearrangement leads to the formation of a neutral enol and a charged alkene radical cation.

-

Formation of a propene radical cation: The McLafferty rearrangement would result in the formation of a radical cation at m/z 42 ([C3H6]•+).

Other Fragmentation Pathways

Branched alkanes are also known to fragment at the branching point, leading to the formation of stable carbocations.[7]

-

Cleavage at the C3-C4 bond: This can lead to the formation of a secondary carbocation at m/z 43 ([C3H7]+) and a radical. The formation of the stable secondary propyl cation makes this a likely fragmentation.

-

Loss of neutral molecules: Straight-chain aldehydes can exhibit the loss of neutral molecules such as water ([M-18]) and ethylene ([M-28]).[4] While this compound is branched, these losses may still be observed to a lesser extent.

Summary of Expected Mass Spectrum Data

The following table summarizes the predicted major fragments for this compound and their corresponding m/z values. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 114 | [C7H14O]•+ | Molecular Ion | Low |

| 113 | [C7H13O]+ | α-Cleavage (Loss of •H) | Moderate |

| 85 | [C6H13]+ | Loss of •CHO | Low |

| 71 | [C5H11]+ | Cleavage at C2-C3 | Moderate |

| 57 | [C4H9]+ | Inductive Cleavage (isobutyl cation) | High (likely base peak) |

| 43 | [C3H7]+ | Cleavage at C3-C4 (isopropyl cation) | High |

| 42 | [C3H6]•+ | McLafferty Rearrangement | Moderate |

| 29 | [CHO]+ | α-Cleavage (Loss of isobutyl radical) | Moderate |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol for volatile organic compounds would be employed.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).

-

Electron Ionization (EI) source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 20-200.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation pathways of the this compound molecular ion is depicted in the following diagram.

Caption: Fragmentation pathways of this compound molecular ion.

References

- 1. This compound | C7H14O | CID 86855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of Branched-Chain Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of branched-chain aldehydes. It details the characteristic vibrational frequencies, spectral interpretation, and experimental methodologies pertinent to the analysis of these compounds.

Core Principles of Infrared Spectroscopy of Aldehydes

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups and elucidation of molecular structure.

For aldehydes, the most diagnostic absorptions arise from the carbonyl (C=O) group and the unique aldehydic C-H bond. The position, intensity, and shape of these absorption bands are sensitive to the molecular environment, including the presence of branching and conjugation.

Characteristic Vibrational Frequencies of Branched-Chain Aldehydes

The infrared spectra of branched-chain aldehydes are characterized by several key absorption bands. The precise wavenumbers of these bands can be influenced by the structure of the alkyl chain.

Carbonyl (C=O) Stretching Vibrations

The C=O stretching vibration in aldehydes gives rise to a strong and sharp absorption band, typically in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[1] The presence of alkyl branching generally has a minor effect on the C=O stretching frequency compared to electronic effects like conjugation.[2] Saturated aldehydes typically show carbonyl absorptions near 1730 cm⁻¹.[3][4][5] For instance, the C=O stretching peak for isovaleraldehyde, a saturated branched-chain aldehyde, is observed at 1722 cm⁻¹.[6]

Conjugation of the carbonyl group with a C=C double bond or an aromatic ring lowers the C=O stretching frequency by 20-30 cm⁻¹ due to resonance, which imparts more single-bond character to the carbonyl bond.[7] This shifts the absorption to the 1710-1685 cm⁻¹ range.[1]

Aldehydic C-H Stretching Vibrations and Fermi Resonance

A highly characteristic feature in the IR spectra of aldehydes is the aldehydic C-H stretching vibration. The electronegativity of the adjacent carbonyl oxygen weakens the C-H bond, causing its stretching frequency to appear at a lower wavenumber than typical sp³ C-H stretches.[8][9] This results in one or two absorption bands of moderate intensity in the 2880-2650 cm⁻¹ region.[1][10]

Often, two distinct bands are observed for the aldehydic C-H stretch, typically around 2850 cm⁻¹ and 2750 cm⁻¹.[11] This doublet is a result of Fermi resonance , an interaction between the fundamental aldehydic C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration, which occurs around 1390 cm⁻¹.[6][8] For Fermi resonance to occur, the two interacting vibrational modes must have similar energies and the same symmetry.[3][4] This interaction causes the two energy levels to "repel" each other and the overtone to "borrow" intensity from the fundamental stretch, resulting in two peaks of noticeable intensity instead of a single strong peak and a very weak overtone.[3][8]

Other Characteristic Vibrations

-

Alkyl C-H Stretching and Bending: Branched-chain aldehydes will also exhibit characteristic absorption bands for the alkyl groups. C-H stretching vibrations of sp³ hybridized carbons are observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups appear in the 1470-1365 cm⁻¹ range. The presence of an isopropyl or a tert-butyl group can sometimes be discerned from the specific patterns and splitting of these bending bands.

-

Aldehydic C-H Bending: The in-plane bending vibration of the aldehydic C-H bond is typically found around 1390 cm⁻¹.[6]

Quantitative Data Summary

The following tables summarize the characteristic IR absorption frequencies for branched-chain aldehydes.

| Vibrational Mode | General Wavenumber Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch | |||

| Saturated | 1740 - 1720[1] | Strong, Sharp | The position is relatively insensitive to alkyl branching. |

| α,β-Unsaturated | 1710 - 1685[1] | Strong, Sharp | Lower frequency due to conjugation. |

| Aldehydic C-H Stretch | 2880 - 2650[10] | Moderate | Often appears as a doublet due to Fermi resonance. |

| Fermi Resonance Doublet | ~2850 and ~2750[11] | Moderate | A key diagnostic feature for aldehydes. |

| Alkyl C-H Stretch | 3000 - 2850 | Strong to Medium | |

| Aldehydic C-H Bend | ~1390[6] | Medium | Its overtone participates in Fermi resonance. |

| Alkyl C-H Bend | 1470 - 1365 | Medium |

Table 1: General IR Absorption Frequencies for Branched-Chain Aldehydes

| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Reference |

| Isobutyraldehyde (2-Methylpropanal) | ~1720-1740 | Characteristic doublet present | [12] |

| Isovaleraldehyde (3-Methylbutanal) | 1722 | 2822, 2724 | [6] |

| Pivaldehyde (2,2-Dimethylpropanal) | Not specified | Not specified | [2] |

| Butanal | ~1740-1720 | ~2880-2650 | [10] |

Table 2: Specific IR Absorption Frequencies for Selected Branched-Chain Aldehydes

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. Branched-chain aldehydes are typically liquids at room temperature, making sample handling relatively straightforward.

Sample Preparation for Liquid Aldehydes

4.1.1. Neat Liquid (Thin Film) Method for Transmission FTIR

This is a common and simple method for pure liquid samples.

-

Materials:

-

FTIR Spectrometer

-

Polished salt plates (e.g., NaCl, KBr)

-

Pasteur pipette or dropper

-

Appropriate solvent for cleaning (e.g., isopropanol, acetone)

-

Kimwipes or other lint-free tissue

-

Desiccator for storing salt plates

-

-

Procedure:

-

Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture and oils from your fingers.

-

Place one to two drops of the liquid aldehyde sample onto the center of one salt plate.[7]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid the formation of air bubbles.[13]

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

After analysis, disassemble the plates and clean them thoroughly with a suitable solvent and dry them completely before storing them in a desiccator.[7]

-

4.1.2. Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a powerful technique that requires minimal sample preparation and is suitable for a wide range of liquid and solid samples.[14][15]

-

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[16]

-

Micropipette or dropper

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free swabs or wipes

-

-

Procedure:

-

Ensure the ATR crystal is clean. Acquire a background spectrum of the clean, empty ATR crystal.[17]

-

Place a small drop of the liquid aldehyde sample directly onto the ATR crystal surface, ensuring it completely covers the crystal.[17]

-

If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[8]

-

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened swab.

-

Gas-Phase FTIR

For volatile aldehydes, gas-phase FTIR can provide highly resolved spectra, often revealing rotational fine structure.

-

Materials:

-

FTIR Spectrometer

-

Gas cell with IR-transparent windows (e.g., KBr, BaF₂)

-

Vacuum pump

-

Heated sample lines (optional, to prevent condensation)

-

Pressure and temperature controllers

-

-

Procedure:

-

Connect the gas cell to the vacuum pump and evacuate it.

-

Acquire a background spectrum of the evacuated gas cell.

-

Introduce a small amount of the liquid aldehyde into a sample container connected to the gas cell inlet.

-

Allow the aldehyde to vaporize and fill the gas cell to the desired pressure. The gas temperature and pressure should be kept constant for accurate measurements.[18]

-

Acquire the sample spectrum.

-

After analysis, evacuate the gas cell to remove the sample.

-

Mandatory Visualizations

Logical Relationship of Fermi Resonance in Aldehydes

Caption: Fermi resonance in aldehydes arises from the coupling of the C-H stretch and bend overtone.

Experimental Workflow for ATR-FTIR Analysis of a Liquid Aldehyde

Caption: A typical workflow for analyzing a liquid branched-chain aldehyde using ATR-FTIR.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Pivaldehyde(630-19-3) IR Spectrum [m.chemicalbook.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Solved My compound is an aldehyde called Isobutyraldehyde. | Chegg.com [chegg.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. mt.com [mt.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. utm.mx [utm.mx]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

The Elusive Presence of 3,4-Dimethylpentanal in Essential Oils: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Essential oils, the aromatic heart of many plants, are complex mixtures of volatile organic compounds that have been a subject of scientific inquiry for centuries. Their diverse chemical composition, rich in terpenes, esters, and various aldehydes, underpins their use in pharmaceuticals, flavorings, and fragrances. This technical guide delves into the reported natural occurrence of a specific branched-chain aldehyde, 3,4-Dimethylpentanal, in essential oils. Despite its theoretical potential for biosynthesis in plants, a comprehensive review of the scientific literature reveals a conspicuous absence of this compound as a naturally occurring constituent in any analyzed essential oil. This document will summarize the current state of knowledge, outline the analytical methodologies used for aldehyde identification in essential oils, and provide a context for the types of aldehydes that are commonly encountered in these natural extracts.

Core Finding: No Evidence of Natural Occurrence

A thorough and systematic search of scientific databases and literature has yielded no credible reports of the isolation or identification of this compound from any essential oil or other natural source. While the compound is known and has been synthesized, its presence as a plant metabolite remains unproven. This lack of evidence suggests that if this compound is present in any essential oil, it is likely at a concentration below the detection limits of modern analytical techniques or is a genuinely rare or non-existent natural product.

Aldehydes in Essential Oils: A General Overview

Aldehydes are a significant class of compounds that contribute to the characteristic aroma and biological activity of many essential oils.[1][2] They are typically more reactive than other constituents and can be susceptible to oxidation.[3] Common aldehydes found in essential oils can be broadly categorized as:

-

Acyclic Monoterpene Aldehydes: Such as geranial and neral (the two isomers of citral) found in lemongrass and lemon myrtle, and citronellal found in citronella oil.

-

Cyclic Monoterpene Aldehydes: Examples include phellandral in Eucalyptus species.

-

Aromatic Aldehydes: Cinnamaldehyde in cinnamon bark oil and benzaldehyde in bitter almond oil are prominent examples.[4]

-

Aliphatic Aldehydes: Straight-chain aldehydes like octanal, nonanal, and decanal are found in citrus and other essential oils.[2]

Branched-chain aliphatic aldehydes are less common but have been reported. For instance, 3-methylbutanal is a volatile component found in some plants and is recognized for its malty aroma.[5] However, the specific structure of this compound has not been identified among these naturally occurring volatiles.

Analytical Methodologies for Aldehyde Identification in Essential Oils

The identification of volatile compounds in the complex mixtures of essential oils requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.[2][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Sample Preparation:

-

A small aliquot of the essential oil (typically 1-10 µL) is diluted in a suitable volatile solvent (e.g., hexane, dichloromethane, or ethanol) to a concentration of approximately 1-5%.

-

An internal standard (e.g., a homologous series of n-alkanes) may be added to the diluted sample for the calculation of Retention Indices (RI).

2. Gas Chromatography (GC) Separation:

-

A small volume of the diluted sample (typically 0.1-1 µL) is injected into the GC inlet, which is heated to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

The vaporized sample is carried by an inert carrier gas (usually helium or hydrogen) onto a long, thin capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) coated with a stationary phase (commonly a non-polar or mid-polar phase like 5% phenyl polysiloxane).

-

The column is placed in an oven where the temperature is increased over time according to a programmed temperature ramp (e.g., starting at 60 °C and increasing to 240 °C at a rate of 3 °C/min).

-

Separation of the components is achieved based on their boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions elute from the column first.

3. Mass Spectrometry (MS) Detection and Identification:

-

As each compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes them to ionize and fragment in a reproducible manner.

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each fragment, generating a mass spectrum for each compound.

-

The identity of each compound is determined by comparing its mass spectrum and retention index to reference spectra in a spectral library (e.g., NIST, Wiley).

The following diagram illustrates a generalized workflow for the GC-MS analysis of essential oils.

Caption: Generalized workflow for the analysis of volatile compounds in essential oils by Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Profile of this compound

While not found in nature, this compound is a known chemical entity. A summary of its key chemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₄O |

| Molar Mass | 114.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3,4-Dimethylvaleraldehyde |

| CAS Number | 19353-21-0 |

| Appearance | Likely a colorless liquid |

| Boiling Point | 140-142 °C (predicted) |

Data sourced from chemical databases.

Conclusion

References

- 1. Volatile components of essential oils of selected plants [wisdomlib.org]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. tisserandinstitute.org [tisserandinstitute.org]

- 4. Aromatic Volatile Compounds of Essential Oils: Distribution, Chemical Perspective, Biological Activity, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Biological Activity of C7 Branched Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C7 branched aldehydes, a class of organic compounds characterized by a seven-carbon chain with methyl group branching and a terminal aldehyde functional group, are emerging as molecules of interest in the fields of pharmacology and drug development. While research specifically targeting these compounds is still in its nascent stages, the broader class of aldehydes is known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. These activities are largely attributed to the high reactivity of the aldehyde group, which can readily interact with biological macromolecules such as proteins and nucleic acids. This technical guide provides a comprehensive overview of the known and potential biological activities of C7 branched aldehydes, with a focus on two representative molecules: 2,4,6-trimethylheptanal and 4-methyloctanal. This document summarizes available data, details relevant experimental methodologies, and illustrates key signaling pathways potentially modulated by these compounds.

Introduction

Aldehydes are organic compounds that contain a carbonyl group bonded to a hydrogen atom and a variable R-group. Their inherent reactivity makes them key players in various biological processes, acting as both signaling molecules and cytotoxic agents.[1] Branched-chain aldehydes, in particular, are recognized for their role as flavor compounds in food but are also being investigated for their pharmacological potential.[2] This guide focuses on C7 branched aldehydes, exploring their potential therapeutic applications and the molecular mechanisms that may underlie their biological effects.

Cytotoxic Activity

Quantitative Data for Aldehyde Cytotoxicity (Representative Data)

The following table summarizes representative IC50 values for other aldehydes to provide a comparative context for the potential cytotoxicity of C7 branched aldehydes.

| Aldehyde | Cell Line | IC50 Value | Reference |

| Cinnamic aldehyde | Leukemia L1210 | 4.8 µg/mL | [3] |

| trans-Cinnamaldehyde | Leukemia K562 | 120-180 µmol/L (apoptosis induction) | [4] |

| Cuminaldehyde | Lung adenocarcinoma Calu-3 | 650 µM | [5] |

Note: Data for 2,4,6-trimethylheptanal and 4-methyloctanal are not currently available in the cited literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

Target cell line (e.g., human cancer cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

C7 branched aldehyde test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of the C7 branched aldehyde for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).[8]

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[7]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity

Aldehydes have been shown to modulate inflammatory responses.[9] For instance, some aldehydes can suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[9] This effect is often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data for Anti-inflammatory Activity (Representative Data)

The following table presents data on the inhibition of nitric oxide (NO), a pro-inflammatory mediator, by various natural compounds to illustrate the potential anti-inflammatory efficacy of C7 branched aldehydes.

| Compound | Cell Line | Inhibitory Effect | Reference |

| Grapefruit Essential Oil Fraction (aldehyde-enriched) | RAW 264.7 macrophages | Decreased IL-6 and TNF-α expression | [9] |

| (-)-Majusculoic Acid | RAW 264.7 macrophages | 33.68% NO inhibition | [10] |

| Coniferyl aldehyde | Leptomeningeal cells | Decreased TNF-α, IL-1β, and IL-6 secretion | [11] |

Note: Specific anti-inflammatory data for 2,4,6-trimethylheptanal and 4-methyloctanal are not currently available in the cited literature.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with LPS, a potent inflammatory agent.[12]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

LPS from E. coli

-

C7 branched aldehyde test compounds

-

Griess Reagent (1% sulfanilamide, 0.1% naphthylethylene diamine dihydrochloride, and 2.5% phosphoric acid)[13]

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the C7 branched aldehyde for 1-4 hours.[12]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[13][14]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[14]

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540-570 nm.[14]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antimicrobial Activity

Aldehydes are known for their broad-spectrum antimicrobial properties, which are attributed to their ability to react with microbial proteins and enzymes, leading to impaired cellular processes and cell death.[5] The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data for Antimicrobial Activity (Representative Data)

The following table provides MIC values for other aldehydes against common bacterial strains, offering a benchmark for the potential antimicrobial activity of C7 branched aldehydes.

| Aldehyde | Microorganism | MIC Value | Reference |

| Cinnamaldehyde | Escherichia coli | Varies (e.g., 0.2-0.5 mg/mL) | [15] |

| Cinnamaldehyde | Staphylococcus aureus | Varies (e.g., 0.2-0.5 mg/mL) | [15] |

| Geranial | Trypanosoma cruzi | 3.1 µM (MLC) | [16] |

Note: Specific MIC values for 2,4,6-trimethylheptanal and 4-methyloctanal are not currently available in the cited literature.

Experimental Protocol: Broth Microdilution MIC Assay

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[17]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

C7 branched aldehyde test compounds

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the C7 branched aldehyde in the broth medium in a 96-well plate.[2]

-

Inoculate: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[18]

Signaling Pathways

The biological effects of aldehydes are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are central to the regulation of inflammation, cell survival, and apoptosis, and are known to be affected by various aldehydes.[19]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes.[14] Aldehydes may inhibit this pathway by interfering with the function of IKK or other upstream components.

MAPK Signaling Pathway

The MAPK cascades are a series of protein kinases that transduce extracellular signals to cellular responses.[20] The p38 and JNK MAPK pathways are typically activated by cellular stress and inflammatory cytokines, leading to the activation of transcription factors such as AP-1, which in turn regulate the expression of genes involved in inflammation and apoptosis.[21] The modulatory effects of C7 branched aldehydes on these pathways warrant further investigation.

Conclusion

While direct experimental evidence for the biological activities of C7 branched aldehydes such as 2,4,6-trimethylheptanal and 4-methyloctanal is currently limited, the well-documented effects of other aldehydes suggest a strong potential for cytotoxic, anti-inflammatory, and antimicrobial properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for future research in this area. Further investigation is crucial to elucidate the specific mechanisms of action and to determine the therapeutic potential of this promising class of compounds. The systematic evaluation of their effects on various cell lines and microbial species, coupled with detailed mechanistic studies of their interactions with key signaling pathways, will be instrumental in advancing their development for pharmaceutical applications.

References

- 1. Reactive aldehydes: a new player in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Cytotoxicity of cinnamic aldehyde on leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of in vitro and in silico Antiproliferative Effects of p-Cymene and Its Naturally Occurring 7-Oxygenated Derivatives on Human Cancer Cell Lines [journal.waocp.org]

- 6. researchgate.net [researchgate.net]

- 7. MTT (Assay protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives [mdpi.com]

- 11. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. P2X7 receptors activate protein kinase D and p42/p44 mitogen-activated protein kinase (MAPK) downstream of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,4,6-trimethyl-2-heptanol [webbook.nist.gov]

- 17. protocols.io [protocols.io]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. Cinnamaldehydes in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Aroma of 3,4-Dimethylpentanal: A Technical Guide for Flavor and Fragrance Professionals

An in-depth exploration of the chemical properties, synthesis, and potential applications of 3,4-Dimethylpentanal in the flavor and fragrance industry, addressing the current knowledge gaps and future research directions for this lesser-known aliphatic aldehyde.

Introduction

This compound, a branched-chain aliphatic aldehyde with the molecular formula C7H14O, represents an intriguing yet underexplored molecule within the vast palette of flavor and fragrance ingredients. While its straight-chain and less-branched isomers have found their place in various formulations, the specific sensory profile and application potential of this compound remain largely uncharacterized in publicly available literature. This technical guide aims to consolidate the existing chemical and physical data, delve into its synthesis, and provide a framework for its analytical characterization. Furthermore, it will explore the potential flavor and fragrance profiles based on structurally related compounds, offering a roadmap for researchers and product developers in the field.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application and handling in flavor and fragrance formulations. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][2][3][4] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 19353-21-0 | [1][3][4] |

| Appearance | Likely a colorless liquid (based on similar aldehydes) | |

| Boiling Point | 134.5 °C at 760 mmHg | [1] |

| Density | 0.803 g/cm³ | [1] |

| Flash Point | 33.4 °C | [1] |

| Vapor Pressure | 8.08 mmHg at 25°C | [1] |

| LogP | 1.8 | [2] |

| Synonyms | 3,4-Dimethylvaleraldehyde | [5] |

Flavor and Fragrance Profile: An Uncharted Territory

Direct and detailed sensory descriptions of this compound are scarce. However, a United States Patent (US 8,785,677 B1) provides a valuable, albeit general, insight into its potential olfactory character. When used in a fragrance formulation, it is reported to provide fruity and woody notes .[6] This initial description suggests a complex odor profile that could be valuable in a variety of fragrance applications, from fine fragrances to personal care products.

To further elaborate on its potential sensory properties, it is useful to consider the characteristics of structurally similar branched-chain aldehydes. Branched aldehydes, such as 2-methylbutanal and 3-methylbutanal, are known for their malty and chocolate-like notes.[5] While the methyl branching in this compound is different, it is plausible that it could also contribute to a profile with nutty, malty, or fruity facets.

The flavor profile is even less defined. Aliphatic aldehydes are known to contribute to the overall flavor of various foods, often formed through the Maillard reaction.[7] They can act as taste modulators, enhancing sweet, umami, and salty tastes at concentrations below their odor detection threshold.[8] Further sensory evaluation is required to determine the specific taste characteristics and modulatory effects of this compound.

Olfactory Threshold

Experimental Protocols

Synthesis of this compound

A documented synthetic route to this compound involves the asymmetric isomerization of a primary allylic alcohol. Specifically, (E)-3,4-dimethylpent-2-en-1-ol can be hydrogenated to yield this compound.

A study published in Tetrahedron Letters (DOI: 10.1016/j.tetlet.2009.04.130) describes a highly efficient method using an iridium catalyst.[1] While the full experimental details from this specific paper are not provided here, a general protocol based on this type of reaction is outlined below.

Reaction: Asymmetric Isomerization of (E)-3,4-dimethylpent-2-en-1-ol

Catalyst: (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Reagents:

-

(E)-3,4-dimethylpent-2-en-1-ol

-

Iridium catalyst

-

Hydrogen gas

-

Anhydrous Tetrahydrofuran (THF) as solvent

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the iridium catalyst in anhydrous THF.

-

Add the substrate, (E)-3,4-dimethylpent-2-en-1-ol, to the solution.

-

Pressurize the vessel with hydrogen gas to the recommended pressure.

-

Stir the reaction mixture at the specified temperature (e.g., 23 °C) for the designated time (e.g., 0.5 hours).

-

Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas.

-

The reaction mixture can then be worked up to isolate the this compound. This typically involves removing the solvent under reduced pressure and purifying the product by distillation or chromatography.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile compounds like this compound. A general protocol for the analysis of aldehydes is provided below, which can be optimized for this specific compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

For complex matrices, a derivatization step using an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve sensitivity and chromatographic performance.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

Signaling Pathways in Olfactory Perception

The interaction of odorant molecules with olfactory receptors (ORs) initiates a complex signaling cascade that results in the perception of smell. While the specific ORs that bind to this compound have not been identified, the general pathway for aldehyde perception is understood.

Conclusion and Future Directions

This compound remains a molecule of interest with untapped potential in the flavor and fragrance industry. The preliminary description of its "fruity and woody" character suggests a promising avenue for novel scent creation. However, to fully realize its utility, further research is imperative.

Key areas for future investigation include:

-

Detailed Sensory Analysis: Comprehensive sensory panel evaluations are needed to create a detailed flavor and fragrance profile, including descriptive analysis and determination of its olfactory and gustatory thresholds.

-

Application Testing: Incorporation of this compound into various product bases (e.g., fine fragrances, personal care products, beverages, and food items) to assess its performance, stability, and synergistic effects with other ingredients.

-

Exploration of Stereoisomers: As this compound possesses chiral centers, the synthesis and sensory evaluation of its individual stereoisomers could reveal unique and potentially more potent odor and flavor characteristics.

-

Identification of Olfactory Receptors: Research to identify the specific olfactory receptors that are activated by this compound would provide valuable insights into the structure-activity relationships of branched aldehydes.

By addressing these knowledge gaps, the flavor and fragrance community can unlock the full potential of this compound and expand the creative palette for future product development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP2769971B1 - Nouveau composé organoleptique - Google Patents [patents.google.com]

- 3. WO2016049523A1 - High-coverage, low odor malodor counteractant compounds and methods of use - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]